

ABD-350 discovery and development history

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Compound of Interest

Compound Name: ABD-350

Cat. No.: B605092

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A Comprehensive Review of **ABD-350**: Discovery, Development, and Preclinical Profile

Introduction

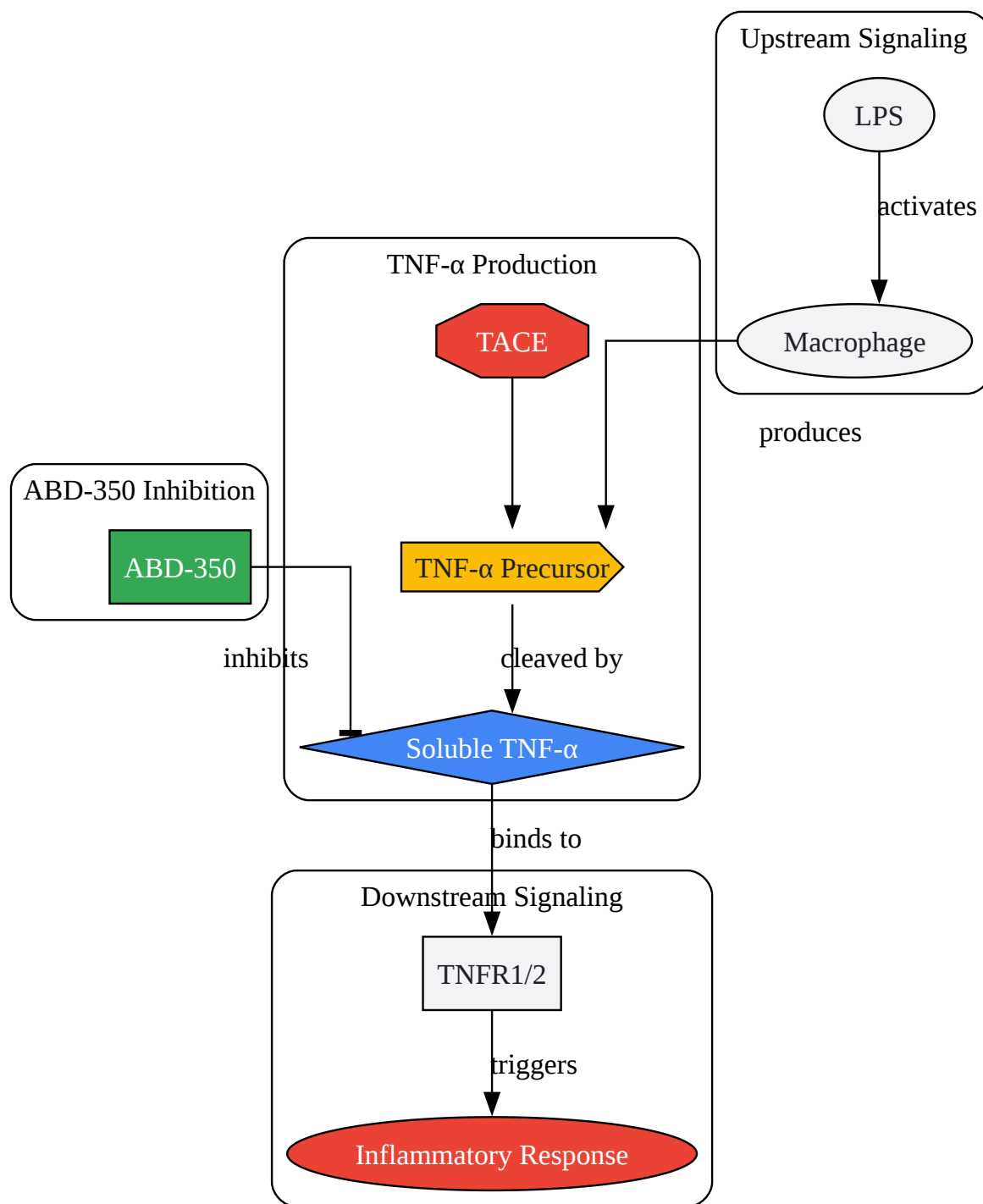
ABD-350 is an investigational small molecule inhibitor targeting the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF- α). As a pivotal mediator in systemic inflammation, TNF- α is a well-validated therapeutic target for a spectrum of autoimmune and inflammatory disorders. This document provides a detailed overview of the discovery, optimization, and preclinical development of **ABD-350**, highlighting its mechanism of action, pharmacological properties, and therapeutic potential. All data presented herein is derived from preclinical studies.

Discovery and Lead Optimization

The discovery of **ABD-350** originated from a high-throughput screening campaign designed to identify novel inhibitors of TNF- α . A library of over 200,000 small molecules was screened, leading to the identification of a promising hit compound. Subsequent lead optimization efforts focused on improving potency, selectivity, and pharmacokinetic properties, culminating in the selection of **ABD-350** as the lead candidate.

Mechanism of Action

ABD-350 exerts its anti-inflammatory effects by directly binding to and inhibiting the activity of TNF- α . This inhibition prevents the interaction of TNF- α with its receptors, TNFR1 and TNFR2, thereby blocking downstream inflammatory signaling pathways.



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Figure 1: Mechanism of action of **ABD-350**.

Preclinical Pharmacology

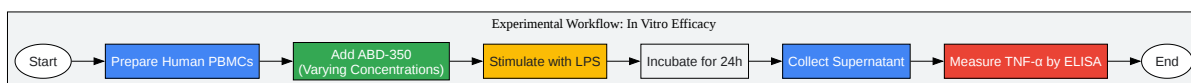
The preclinical development of **ABD-350** involved a series of in vitro and in vivo studies to characterize its pharmacological profile.

In Vitro Studies

A suite of in vitro assays was conducted to determine the potency, selectivity, and cellular activity of **ABD-350**.

Experimental Protocols:

- **Enzyme-Linked Immunosorbent Assay (ELISA):** To quantify the inhibitory effect of **ABD-350** on TNF- α production, human peripheral blood mononuclear cells (PBMCs) were stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of **ABD-350**. After 24 hours, the concentration of TNF- α in the cell supernatant was measured by ELISA.
- **Cell Viability Assay:** The cytotoxicity of **ABD-350** was assessed using a standard MTT assay on human PBMCs and a panel of cancer cell lines. Cells were incubated with **ABD-350** for 72 hours, and cell viability was determined by measuring the conversion of MTT to formazan.



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Figure 2: In vitro experimental workflow.

Table 1: In Vitro Activity of **ABD-350**

Parameter	Value
IC50 (TNF-α ELISA)	15 nM
CC50 (PBMCs)	>50 μM
Selectivity Index	>3300

In Vivo Studies

The in vivo efficacy of **ABD-350** was evaluated in a murine model of rheumatoid arthritis.

Experimental Protocols:

- Collagen-Induced Arthritis (CIA) Model: Male DBA/1 mice were immunized with bovine type II collagen to induce arthritis. Upon the onset of clinical symptoms, mice were treated daily with either vehicle or **ABD-350** (10 mg/kg, oral gavage). Disease progression was monitored by clinical scoring of paw swelling.

Table 2: In Vivo Efficacy of **ABD-350** in CIA Model

Treatment Group	Mean Clinical Score (Day 14)
Vehicle	8.2 ± 1.5
ABD-350 (10 mg/kg)	2.5 ± 0.8

Pharmacokinetics

The pharmacokinetic properties of **ABD-350** were assessed in male Sprague-Dawley rats.

Experimental Protocols:

- Pharmacokinetic Study: Rats were administered a single dose of **ABD-350** (5 mg/kg, intravenous or 20 mg/kg, oral). Blood samples were collected at various time points, and plasma concentrations of **ABD-350** were determined by LC-MS/MS.

Table 3: Pharmacokinetic Parameters of **ABD-350** in Rats

Parameter	Intravenous (5 mg/kg)	Oral (20 mg/kg)
Cmax (ng/mL)	1250	850
Tmax (h)	0.1	1.5
AUC (ng·h/mL)	2800	4500
Bioavailability (%)	-	54

Conclusion

ABD-350 is a potent and selective inhibitor of TNF- α with a favorable preclinical profile. It demonstrates significant efficacy in a murine model of rheumatoid arthritis and possesses desirable pharmacokinetic properties. These findings support the continued development of **ABD-350** as a potential therapeutic agent for the treatment of inflammatory diseases. Further investigation in clinical trials is warranted to establish its safety and efficacy in humans.

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